2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Application in Herbicides
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of highly efficient herbicides. An example is the synthesis of trifloxysulfuron, a compound derived from nicotinamide through various chemical processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Role in Organic Chemistry
In organic chemistry, the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides is a subject of investigation. The process involves the critical availability of H-6 and H-3 protons on the pyridine nucleus to ensure complete C-3 lithiation, highlighting the complexity of this chemical transformation (P. Gros, S. Choppin, Y. Fort, 2003).
In Metal Complexes
This compound has been used in the synthesis of square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes. The research focused on developing synthetic access to these complexes, which are significant in the study of structure and bonding in metal complexes (Stefan Nückel and P. Burger, 2001).
Enhanced Dienophilicity
The compound exhibits enhanced dienophilicity in its analogues, as shown by the regioselective lithiation and subsequent trapping in situ in a [4+2] cycloaddition reaction with furan. This characteristic is significant in organic synthesis, particularly in the creation of novel organic compounds (S. Connon, A. F. Hegarty, 2004).
In Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceuticals, with a focus on its synthesis methods and applications, particularly in the context of agrochemicals and biochemicals (Li Zheng-xiong, 2004).
Solubility Studies
Studies on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in ethanol and 1-propanol mixtures are significant for understanding its behavior in different solvent systems. Such studies are crucial for the development of pharmaceutical formulations and chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).
Antimicrobial Activities
The compound has been evaluated for its potential in antimicrobial activities. This aspect of research explores the interactions with DNA and the potential medical applications of the compound in combating bacterial and fungal infections (Ö. Tamer, S. Tamer, Ö. İdil, D. Avcı, H. Vural, Y. Atalay, 2018).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Tfmps are known to exhibit numerous pharmacological activities . The unique behaviors exhibited by organo-fluorine compounds, such as this one, have found applications in medicines, electronics, agrochemicals, and catalysis .
Biochemical Pathways
Tfmp derivatives are known to affect various biological activities and physical properties of compounds . More research is needed to elucidate the specific biochemical pathways this compound affects.
Pharmacokinetics
The presence of the trifluoromethyl group in many fda-approved drugs suggests that it may have favorable pharmacokinetic properties .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests and in various pharmaceutical applications .
Action Environment
It’s known that the development of fluorinated organic chemicals, like this one, is an increasingly important research topic due to their growing number of applications .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-4-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFGHPBRWYMFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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